molecular formula C8H6ClF3O B3020146 1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene CAS No. 1261840-44-1

1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene

Cat. No. B3020146
CAS RN: 1261840-44-1
M. Wt: 210.58
InChI Key: AZFHQTWSBIAZRW-UHFFFAOYSA-N
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Description

The compound 1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene is a halogenated aromatic molecule that contains multiple substituents, including a chloromethyl group, a difluoromethoxy group, and a fluorine atom. This structure suggests that it could be a versatile intermediate in organic synthesis, potentially useful for the development of pharmaceuticals, agrochemicals, or advanced materials due to the presence of reactive functional groups that can undergo various chemical transformations.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, they do provide insights into related halogenated compounds. For instance, the synthesis of 2,4-dichlorofluorobenzene involves diazotization of 2,4-dichloroaniline followed by substitution with fluorine ions, resulting in a high purity product suitable for industrial production . This method could potentially be adapted for the synthesis of the target compound by introducing the appropriate chloromethyl and difluoromethoxy groups at the correct positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy group. These substituents would influence the electronic distribution within the molecule, affecting its reactivity and the types of chemical reactions it can participate in. The presence of multiple halogens also suggests potential activation towards nucleophilic substitution reactions, as seen in the derivatives of 1-chloro-2-nitrobenzene .

Chemical Reactions Analysis

The chemical reactivity of halogenated benzenes is often characterized by their ability to undergo nucleophilic substitution reactions. The introduction of electron-withdrawing groups, such as fluorine, can activate halogen substituents towards nucleophilic attack, as demonstrated in the synthesis of various N- and S-containing groups in the benzene ring . This suggests that this compound could also be reactive in similar substitution reactions, potentially allowing for the introduction of a wide range of functional groups.

Physical and Chemical Properties Analysis

properties

IUPAC Name

1-(chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFHQTWSBIAZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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